ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-3-4-11-5-9(8)7-12/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDYQBHSITTWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596812 | |
| Record name | Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147740-04-3 | |
| Record name | Ethyl 1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrrole Derivatives
The pyrrolo[3,4-c]pyridine scaffold is commonly synthesized via intramolecular cyclization of substituted pyrrole precursors. A representative method involves reacting trichloroacetyl chloride with pyrrole derivatives in anhydrous ether, followed by ethanol-mediated esterification. For example:
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Trichloroacetyl chloride-mediated cyclization :
This method leverages Sonogashira coupling or Huisgen cycloaddition to form the bicyclic system, with ester groups introduced via subsequent alkoxycarbonylation .
Esterification of Carboxylic Acid Intermediates
Esterification is critical for introducing the ethyl carboxylate moiety. A two-step protocol is widely employed:
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Hydrolysis of nitriles :
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Ethanol-mediated esterification :
Catalytic Hydrogenation for Ring Saturation
Selective hydrogenation of aromatic rings is employed to modulate electronic properties. For instance:
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Pd/C-mediated hydrogenation :
This step ensures regioselective saturation while preserving the ester functionality .
Hydrolysis and Functional Group Interconversion
Post-cyclization modifications enable diversification of the core structure:
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Basic hydrolysis :
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Acylation/alkylation :
Spectroscopic Characterization
Structural confirmation relies on:
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¹H NMR : Aromatic protons (δ 6.32–8.51 ppm), ester groups (δ 4.27 ppm, q; δ 1.32 ppm, t) .
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ESI-MS : Molecular ion peaks (e.g., m/z 192.21 for C₁₀H₁₂N₂O₂) .
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X-ray crystallography : Resolves regiochemistry ambiguities in substituted analogs.
Comparative Analysis of Synthetic Routes
Industrial Production Considerations
While lab-scale syntheses are well-documented, industrial adaptation requires:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, under an inert atmosphere.
Substitution: Nucleophiles such as amines or alkyl halides; reactions often performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: N-oxides of this compound
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Antitumor Activity
Several studies have indicated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antitumor properties. For instance, research has shown that compounds with this scaffold can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. In vitro studies demonstrated that this compound can mitigate oxidative stress in neuronal cells, suggesting its application in treating neurodegenerative diseases .
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of more complex molecules.
Synthesis of Bioactive Compounds
This compound is utilized as a building block for synthesizing various bioactive compounds. Its reactivity allows for modifications that yield derivatives with enhanced biological activities. For example, it can be transformed into more potent inhibitors for specific enzyme targets in drug discovery .
Reaction Conditions
The synthesis typically involves straightforward methods such as:
- Hydrogenation : Using palladium catalysts to reduce nitro groups to amines.
- Amidation Reactions : Converting carboxylic acids to amides under basic conditions.
Material Science
Emerging research indicates that this compound may have applications in material science, particularly in the development of organic electronic materials.
Conductive Polymers
Studies suggest that incorporating this compound into polymer matrices can enhance electrical conductivity and stability, making it suitable for applications in organic photovoltaics and sensors .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 1H-Pyrrolo[3,4-c]Pyridine-2(3H)-Carboxylate
- CAS: Not explicitly listed (see ).
- Molecular Formula : C₁₂H₁₆N₂O₂ (MW: 220.27 g/mol).
- Key Differences :
- The tert-butyl group provides steric bulk, enhancing stability against hydrolysis compared to the ethyl ester .
- Synthesized via Boc protection of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride, achieving a 78% yield .
- Applications: Widely used in pharmaceutical intermediates for its robust protection of amine groups during synthetic routes.
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (9c)
- CAS: Not provided (see ).
- Molecular Formula : C₉H₁₀N₂O₂ (MW: 178.19 g/mol).
- Synthesized via hydrogenation of derivatives over Pd/C (85% yield), followed by saponification to carboxylic acids under basic conditions . Reactivity: More prone to hydrolysis than tert-butyl analogs, making it suitable for stepwise deprotection in synthesis.
trans-tert-Butyl Hexahydro-1H-Pyrrolo[3,4-c]Pyridine-2(3H)-Carboxylate
- CAS : 1251014-37-5 ().
- Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol).
- Key Differences: The hexahydro modification indicates full saturation of the pyrrolidine ring, conferring conformational rigidity. Storage: Requires refrigeration (2–8°C) due to reduced stability compared to non-saturated analogs . Applications: Explored in high-throughput crystallography and structure-activity relationship (SAR) studies.
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- CAS : 193537-14-3 ().
- Molecular Formula : C₁₅H₂₂N₂O₄S (MW: 326.41 g/mol).
- Key Differences: Incorporation of a thieno ring (sulfur-containing) instead of pyrrolo alters electronic properties and binding affinity. Functional Groups: The Boc-protected amino group enhances stability during nucleophilic reactions.
Comparative Data Table
Biological Activity
Ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS No. 147740-04-3) is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula . It features a bicyclic structure that includes a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active compounds. The compound is typically presented as a solid with a purity of around 95% .
1. Antimycobacterial Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine exhibit promising antimycobacterial properties. A study highlighted that certain esters related to this compound showed effective in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) below 0.15 µM for some derivatives. This suggests a potential role in developing new treatments for tuberculosis, especially against strains resistant to conventional therapies .
2. Antiviral Activity
Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their antiviral properties. Notably, compounds within this class demonstrated moderate activity against HIV-1 replication. The structure-activity relationship (SAR) revealed that specific substituents significantly influenced antiviral efficacy, with some derivatives achieving EC50 values below 10 µM .
3. Antitumor Activity
The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from this scaffold have shown cytotoxic effects against ovarian and breast cancer cell lines while exhibiting limited toxicity towards non-cancerous cells. This selectivity is crucial for developing safe cancer therapies .
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cellular Uptake : The structural features facilitate cellular uptake, enhancing bioavailability and efficacy.
- Modulation of Immune Response : Certain compounds may also modulate immune responses, providing therapeutic benefits in autoimmune conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
